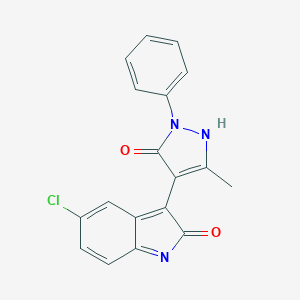![molecular formula C18H14BrNO2 B307776 3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307776.png)
3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also referred to as ABID and has been studied extensively for its biological and physiological effects.
Wirkmechanismus
The mechanism of action of ABID is not fully understood. However, studies have shown that ABID inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. ABID also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
ABID has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that ABID inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ABID has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ABID is its versatility. ABID has potential applications in various fields such as medicine, agriculture, and materials science. Another advantage of ABID is its synthetic accessibility. ABID can be synthesized in high yields with minimal side reactions.
One of the limitations of ABID is its relatively low water solubility. This can make it difficult to administer in vivo. Another limitation of ABID is its potential toxicity. Further studies are needed to determine the toxicological profile of ABID.
Zukünftige Richtungen
There are several future directions for research on ABID. One potential direction is the development of ABID derivatives with improved water solubility and bioavailability. Another potential direction is the optimization of the synthesis method to produce ABID with higher yields and purity. Further studies are also needed to determine the toxicological profile of ABID and its potential use as an anticancer agent, herbicide, and photochromic material.
Synthesemethoden
The synthesis of 3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one involves the reaction of 3-bromo-4-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate. The resulting product is then reacted with indole-2,3-dione to obtain the final compound. This synthesis method has been optimized to produce high yields of ABID with minimal side reactions.
Wissenschaftliche Forschungsanwendungen
ABID has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In the medical field, ABID has shown promising results as an anticancer agent. Studies have shown that ABID inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ABID has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In the agricultural field, ABID has been studied for its potential use as a herbicide. Studies have shown that ABID inhibits the growth of weeds by interfering with their photosynthetic machinery. ABID has also been studied for its potential use as a fungicide and insecticide.
In the materials science field, ABID has been studied for its potential use as a photochromic material. ABID exhibits reversible photochromic behavior, which makes it suitable for use in optical devices such as switches and sensors.
Eigenschaften
Produktname |
3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C18H14BrNO2 |
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
(3Z)-5-bromo-3-[(3-prop-2-enoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H14BrNO2/c1-2-8-22-14-5-3-4-12(9-14)10-16-15-11-13(19)6-7-17(15)20-18(16)21/h2-7,9-11H,1,8H2,(H,20,21)/b16-10- |
InChI-Schlüssel |
UJECLVZGFYNCOJ-YBEGLDIGSA-N |
Isomerische SMILES |
C=CCOC1=CC=CC(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
C=CCOC1=CC=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Kanonische SMILES |
C=CCOC1=CC=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307693.png)
![5-(4-Methoxy-1-naphthyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307694.png)
![3-(Ethylthio)-6-(3-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307695.png)
![2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307698.png)
![3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B307699.png)
![2,3-Dibromo-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B307701.png)
![3-(Allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307702.png)
![2-Ethoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307706.png)
![7-Acetyl-3-(allylsulfanyl)-6-[5-(4-bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307707.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-bromo-4-chlorophenyl acetate](/img/structure/B307708.png)

![7-Acetyl-6-[4-(allyloxy)phenyl]-3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307710.png)
![4-[3-(Ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307712.png)
![5-(3,5-Dibromo-2-ethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307716.png)